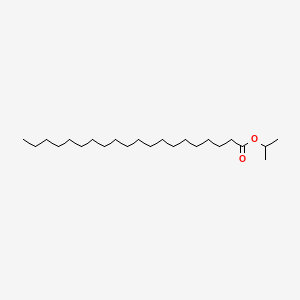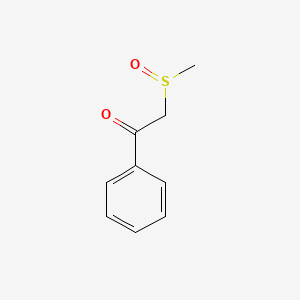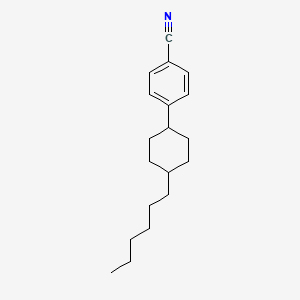
1,4-Bis(ethenyl)benzene;styrene;thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(ethenyl)benzene;styrene;thiourea, is a complex compound formed by the reaction of thiourea with a chloromethylated divinylbenzene-styrene polymer. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of thiourea, reaction products with chloromethylated divinylbenzene-styrene polymer, involves the chloromethylation of high cross-linked polystyrene-divinylbenzene (PS-DVB) using methylal, trioxymethylene, and thionyl chloride as reactants. The chloromethylated polystyrene-divinylbenzene (Cl-PS-DVB) is then reacted with thiourea to form the desired product .
Industrial Production Methods
In industrial settings, the chloromethylation process is optimized using catalysts such as FeCl3 at a temperature of 45°C. This method is considered environmentally friendly due to the use of low-toxic reactants and has a low production cost, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(ethenyl)benzene;styrene;thiourea, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the replacement of functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(ethenyl)benzene;styrene;thiourea, has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst and in the synthesis of various chemical compounds.
Biology: Employed in the immobilization, separation, and purification of biomacromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of ion-exchange resins, chelating resins, and macroporous adsorption resins.
Wirkmechanismus
The mechanism of action of thiourea, reaction products with chloromethylated divinylbenzene-styrene polymer, involves its interaction with molecular targets and pathways. The compound can form complexes with various metal ions, which can then participate in catalytic reactions. The specific pathways and molecular targets depend on the application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethylated polystyrene-divinylbenzene: Used as an intermediate in the synthesis of various polymer microspheres.
Thiourea-functionalized styrene-divinylbenzene copolymers: Used in the synthesis of nano-composites and as catalysts.
Uniqueness
1,4-Bis(ethenyl)benzene;styrene;thiourea, is unique due to its combination of properties from both thiourea and chloromethylated divinylbenzene-styrene polymer. This combination allows it to be used in a wide range of applications, from catalysis to drug delivery systems, making it a versatile compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
71010-99-6 |
|---|---|
Molekularformel |
C19H22N2S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1,4-bis(ethenyl)benzene;styrene;thiourea |
InChI |
InChI=1S/C10H10.C8H8.CH4N2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;2-1(3)4/h3-8H,1-2H2;2-7H,1H2;(H4,2,3,4) |
InChI-Schlüssel |
NMSGKZZZQSILKP-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N |
Kanonische SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridin-4-ylmethyl)amino]butan-1-ol](/img/structure/B1622780.png)


![2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1622784.png)










